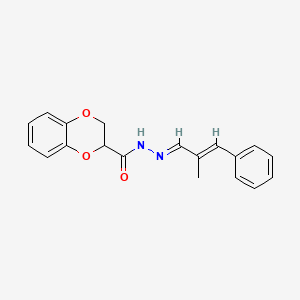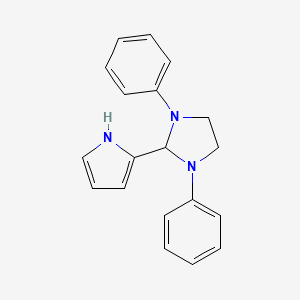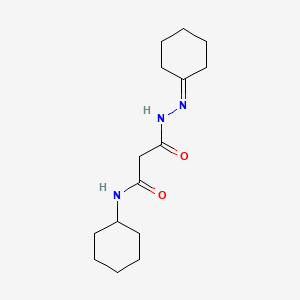![molecular formula C19H18O4 B5877150 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been found to play a role in inflammation and immune function.
Wirkmechanismus
8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one selectively activates the CB2 receptor, which is primarily expressed in immune cells such as macrophages, T cells, and B cells. Activation of the CB2 receptor has been found to have anti-inflammatory and immunomodulatory effects, including the suppression of cytokine production and the inhibition of immune cell proliferation and migration.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and immunomodulatory effects, 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of immune cells and inflammation. However, one limitation is that 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body.
Zukünftige Richtungen
There are several potential future directions for research on 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, particularly in combination with other cannabinoids or neuroprotective agents. Additionally, further studies are needed to fully understand the mechanisms of action of 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one and its potential therapeutic applications in various inflammatory and autoimmune diseases.
Synthesemethoden
8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of resorcinol with 4-methyl-2-pentanone to form 4-methylresorcinol, which is then reacted with 2-methylpropenyl bromide to form 4-methyl-2-(2-methylpropenyl)resorcinol. This intermediate is then reacted with 8-methoxy-3-(tert-butyldimethylsilyloxy)-6H-benzo[c]chromen-6-one to form 8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one.
Wissenschaftliche Forschungsanwendungen
8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. It has been found to have anti-inflammatory and immunomodulatory effects, and has shown promise in preclinical studies for the treatment of conditions such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
8-methoxy-4-methyl-3-(2-methylprop-2-enoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11(2)10-22-17-8-7-15-14-6-5-13(21-4)9-16(14)19(20)23-18(15)12(17)3/h5-9H,1,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWBNWIYTVROLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5877067.png)
![1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B5877084.png)

![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)





![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)
